molecular formula C20H20N4O3S B2756702 N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 872613-56-4

N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2756702
CAS No.: 872613-56-4
M. Wt: 396.47
InChI Key: PYXZFEITPLTBJJ-UHFFFAOYSA-N
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Description

N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound that features a unique structure combining a benzamide moiety with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. The phenylethyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide moiety via amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring and benzamide moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds also contain a heterocyclic ring and exhibit a wide range of biological activities.

    Indole derivatives: Indole-based compounds are known for their diverse pharmacological properties.

    Thiazole derivatives: Thiazole-containing compounds are used in various medicinal and industrial applications.

Uniqueness

N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is unique due to its combination of a benzamide moiety with an oxadiazole ring and a sulfanyl group. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Chemical Formula C18H22N4O2S2
Molecular Weight 390.52 g/mol
IUPAC Name This compound
SMILES CCC(=O)N(C1CC1)c3nnc(SCC(=O)NCCc2ccccc2)s3

This compound features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities.

Antioxidant Properties

Research has identified that derivatives of the oxadiazole ring exhibit significant antioxidant activities. A study demonstrated that compounds with similar structures showed potent radical scavenging abilities, particularly against DPPH radicals. The antioxidant activity was measured using various in vitro systems, indicating that modifications to the oxadiazole moiety can enhance these properties .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that similar oxadiazole derivatives possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The screening was conducted using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF), revealing promising results for potential therapeutic applications .

Enzyme Inhibition

Inhibitory effects on key enzymes have also been documented. For instance, compounds featuring the oxadiazole structure have been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in neurological functions. The findings suggest that specific substitutions on the phenyl ring can modulate enzyme inhibition potency .

Case Studies and Research Findings

  • Antioxidant Activity Study : A series of oxadiazole derivatives were synthesized and tested for their antioxidant capabilities. Compounds showed up to 84% scavenging activity against DPPH radicals compared to standard antioxidants like BHT .
  • Antimicrobial Screening : Various amides derived from similar structures were synthesized and tested against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting their potential as antimicrobial agents .
  • Enzyme Inhibition Analysis : In a study focusing on enzyme inhibition, specific derivatives demonstrated strong inhibitory effects on AChE and BChE activities, highlighting their potential use in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

N-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-17(21-12-11-15-7-3-1-4-8-15)14-28-20-24-23-18(27-20)13-22-19(26)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXZFEITPLTBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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